molecular formula C13H15N3O2 B11799551 Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11799551
M. Wt: 245.28 g/mol
InChI Key: TYCDEWYMABUTAJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, an ethyl-substituted phenyl group at position 1, and a methyl ester group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The resulting product is then esterified using methanol and an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the ethyl group on the phenyl ring.

    Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an ethyl group on the phenyl ring.

    Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-9-4-6-10(7-5-9)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3

InChI Key

TYCDEWYMABUTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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